N-(2-bromophenyl)-3-methylbut-2-enamide
Overview
Description
N-(2-bromophenyl)-3-methylbut-2-enamide: is an organic compound that belongs to the class of amides It features a bromophenyl group attached to a 3-methylbut-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3-methylbut-2-enamide typically involves the reaction of 2-bromoaniline with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-bromophenyl)-3-methylbut-2-enamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted amides, thiols, or ethers.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-3-methylbut-2-enamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure can be modified to create derivatives with enhanced pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular pathways.
Comparison with Similar Compounds
N-(2-chlorophenyl)-3-methylbut-2-enamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-fluorophenyl)-3-methylbut-2-enamide: Similar structure but with a fluorine atom instead of bromine.
N-(2-iodophenyl)-3-methylbut-2-enamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: N-(2-bromophenyl)-3-methylbut-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can affect the compound’s biological activity and chemical properties.
Properties
IUPAC Name |
N-(2-bromophenyl)-3-methylbut-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-7H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORAFTPSKSULFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278324 | |
Record name | N-(2-Bromophenyl)-3-methyl-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102804-45-5 | |
Record name | N-(2-Bromophenyl)-3-methyl-2-butenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102804-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromophenyl)-3-methyl-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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